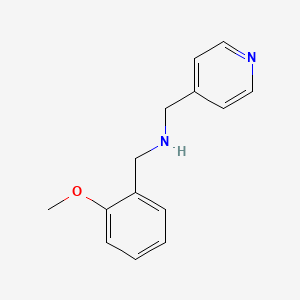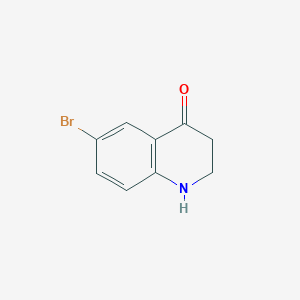![molecular formula C32H16N8OTi B1584013 钛,氧代[29H,31H-酞菁(2-)-κN29,κN30,κN31,κN32]-, (SP-5-12)- CAS No. 26201-32-1](/img/no-structure.png)
钛,氧代[29H,31H-酞菁(2-)-κN29,κN30,κN31,κN32]-, (SP-5-12)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-, also known as Titanyl phthalocyanine (TiOPc), is a member of the highly photosensitive phthalocyanine compounds . It is one of the most successful leading materials used in the photocopying industry .
Molecular Structure Analysis
The molecular structure of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is complex. It has a molecular weight of 576.39 g/mol . The chemical formula is C32H16N8OTi .Physical And Chemical Properties Analysis
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is a dark purple powder/crystals . It has a melting point of 580.7 °C . It has a maximum absorption at 692 nm in chlorobenzene .科学研究应用
合成和表征
通过加热 1,2-二氰基苯、正丁醇钛(IV)、尿素和 1-辛醇的混合物,开发了一种高产率的纯氧代(酞菁)钛(IV) 合成方法,突出了与正丁醇钛(IV) 和氨缩合反应的高效途径 (Yao, H. Yonehara, & C. Pac, 1995)。此外,已经合成了具有特定取代基的电聚合非离子型和季铵离子型钛(IV) 酞菁,电化学研究表明这些配合物的氧化还原活性 (Bıyıklıoğlu, 2013)。
光催化应用
制备出具有强表面等离子共振的金属助催化剂 Au/TiO2,用于可见光照射下的光致氢形成,表明改性钛配合物在增强光催化活性方面的潜力 (Tanaka, Sakaguchi, Hashimoto, & Kominami, 2013)。另一项研究提出了具有高溶液稳定性的富勒烯类多氧钛笼,展示了用于潜在光催化应用的新型结构 (Gao 等,2016)。
电化学性质
已经报道了四取代和八取代氧代(酞菁)钛(IV) 配合物的电化学表征,显示可逆的氧化还原过程表明在电子设备中的潜在应用 (Tau & Nyokong, 2007)。
与生物系统的相互作用
二氧化钛与含有磷脂酰丝氨酸的脂质体的相互作用的研究揭示了在 TiO2 上制备负载型磷脂双层的 novel 方法,为生物医学应用中二氧化钛表面的生物交互界面铺平了道路 (Rossetti 等,2005)。
作用机制
Target of Action
The primary target of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- It is known that this compound is used as a sensitizer for electrophotography , suggesting that its targets could be related to light-sensitive materials.
Mode of Action
The specific mode of action of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Given its use in electrophotography , it likely interacts with light to induce a photochemical reaction. This reaction could involve the excitation of electrons, leading to changes in the electrical properties of the material.
Biochemical Pathways
The biochemical pathways affected by Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Considering its role in electrophotography , it may influence pathways related to photoelectric conversion and signal transduction.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- As a compound used in electrophotography
Result of Action
The molecular and cellular effects of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Its role in electrophotography suggests that it may induce changes in electrical conductivity or charge distribution in response to light exposure.
Action Environment
The action, efficacy, and stability of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- can be influenced by various environmental factors. For instance, light intensity and wavelength can affect its photosensitivity . Additionally, temperature and humidity might impact its stability and performance.
生化分析
Biochemical Properties
It is known that this compound can act as a sensitizer for electrophotography
Cellular Effects
Given its role in electrophotography, it may influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have high photosensitivity to NIR light, suggesting it may interact with biomolecules in a light-dependent manner
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 395.1 °C (dec.) (lit.) .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- can be achieved through a multi-step process involving the reaction of phthalonitrile with titanium tetrachloride followed by oxidation and complexation reactions.", "Starting Materials": [ "Phthalonitrile", "Titanium tetrachloride", "Pyridine", "Sodium hydroxide", "Hydrogen peroxide", "Dimethylformamide", "Chloroform" ], "Reaction": [ "Step 1: Phthalonitrile is reacted with titanium tetrachloride in the presence of pyridine to form the titanium phthalocyanine intermediate.", "Step 2: The intermediate is then oxidized using hydrogen peroxide and sodium hydroxide to form the oxo-titanium phthalocyanine.", "Step 3: The oxo-titanium phthalocyanine is then complexed with SP-5-12 in dimethylformamide to form the final product, Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-.", "Step 4: The final product is purified using chloroform and characterized using various spectroscopic techniques." ] } | |
CAS 编号 |
26201-32-1 |
分子式 |
C32H16N8OTi |
分子量 |
576.4 g/mol |
IUPAC 名称 |
2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene;oxotitanium(2+) |
InChI |
InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChI 键 |
SJHHDDDGXWOYOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
其他 CAS 编号 |
26201-32-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



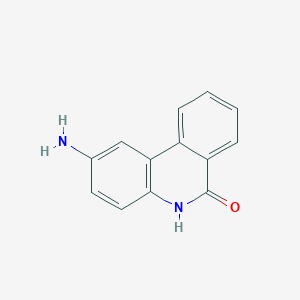
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
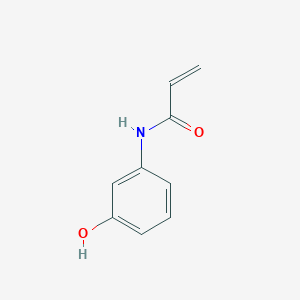
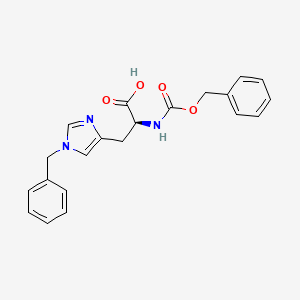
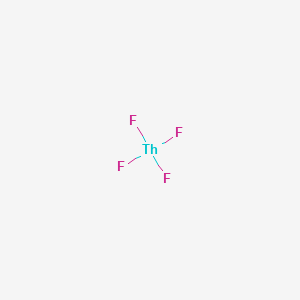
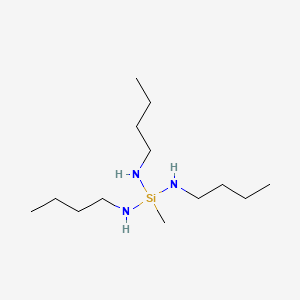
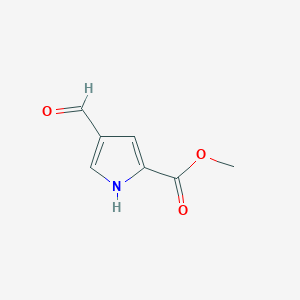
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)
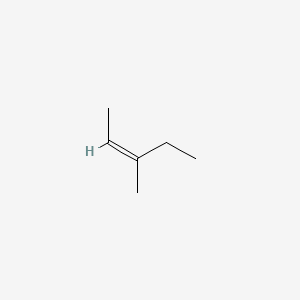
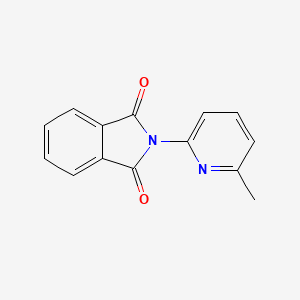
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
